molecular formula C13H19NO4 B8477295 (3,4-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine CAS No. 39964-87-9

(3,4-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine

Cat. No.: B8477295
CAS No.: 39964-87-9
M. Wt: 253.29 g/mol
InChI Key: HYJQAQRXAVLRAG-UHFFFAOYSA-N
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Description

(3,4-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

39964-87-9

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-1-(3,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C13H19NO4/c1-15-11-6-5-10(7-12(11)16-2)8-14-9-13(17-3)18-4/h5-8,13H,9H2,1-4H3

InChI Key

HYJQAQRXAVLRAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NCC(OC)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aminoacetaldehyde dimethylacetal (11 mL, 10.73 g, 0.102 mol) was dissolved in chloroform (50 mL) and MgSO4 (8.5 g) was added. Then veratraldehyde (10a, 9.22 g, 0.055 mol) was added and the mixture was stirred at room temperature. After 24 h the MgSO4 was filtered out and the filtrate was washed with water (200 mL), brine (200 mL), dried (Na2SO4) and concentrated to provide the imine, a light yellow liquid (13.90 g, 100%). 1H NMR (300 MHz, CDCl3) δ8.09 (s, 1H), 7.33 (d, J=1.8 Hz, 1H), 7.07 (dd, J1=1.8 Hz, J2=8.3 Hz 1H), 6.77 (d, J=8.1, 1H), 4.57 (t, J=5.1 Hz, 1H), 3.83 (s, 3H), 3.80 (s, 31H), 3.65 (dd, J1=5.1 Hz, J2=1.2 Hz, 2H), 3.32 (s, 6H).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
9.22 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,4-Dimethoxybenzaldehyde (12.20 g, 73.42 mmol) was dissolved in benzene (200 mL) and aminoacetaldehyde dimethyl acetal (12.0 mL, 11.7 g, 111 mmol) was added. The mixture was stirred at reflux for 4 h using a Dean-Stark trap. The reaction mixture was then concentrated and dissolved in CHCl3 (250 mL). The solution was washed with water (4×150 mL) and brine (150 mL), dried (Na2SO4) and concentrated, and the last traces of solvent were removed under vacuum to provide the imine (18.41 g, 99.1%) as a light yellow solid: mp 50-52° C. 1H NMR (300 MHz, CDCl3) δ 8.18 (s, 1H), 7.42 (s, 1H), 7.15 (d, J=8.4 Hz, 1H), 6.86 (d, J=8.4 Hz, 1H), 4.65 (t, J=5.1 Hz, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.74 (d, J=5.1 Hz, 2H), 3.40 (s, 6H).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Yield
99.1%

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